Ravidasvir hydrochloride, also known as PPI-668, is a novel compound primarily investigated for its efficacy as a treatment for chronic hepatitis C virus infections. This compound belongs to the class of pan-genotypic inhibitors targeting the non-structural protein 5A of the hepatitis C virus, which plays a critical role in viral replication and assembly. Ravidasvir has shown promise in clinical trials, demonstrating high sustained viral response rates when used in combination with other antiviral agents.
Ravidasvir hydrochloride is classified as an antiviral agent, specifically targeting the hepatitis C virus. It is derived from a series of functionalized benzimidazole-naphthylene-imidazole derivatives. The compound has been synthesized and characterized through various methods, leading to its potential application in therapeutic regimens for hepatitis C.
The synthesis of Ravidasvir hydrochloride involves multiple steps, utilizing various chemical reactions and catalysts. The process can be summarized as follows:
Ravidasvir hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , with a molecular weight of approximately 835.83 g/mol .
The structural representation includes several functional groups, including benzimidazole, naphthalene, and imidazole moieties. The InChI key for Ravidasvir hydrochloride is JYLMWUZJMRNMDA-SPRBZRACSA-N, which provides a standardized way to represent its structure in chemical databases .
Ravidasvir undergoes various chemical reactions during its synthesis and potential metabolic processes. Key reactions include:
Ravidasvir functions primarily as an inhibitor of the hepatitis C virus non-structural protein 5A. By binding to this protein, it disrupts the viral replication cycle:
Ravidasvir hydrochloride has significant potential applications in scientific research and clinical settings:
Ravidasvir hydrochloride (PPI-668) represents a structural breakthrough in hepatitis C virus (HCV) drug discovery, featuring a sophisticated benzimidazole-naphthylene-imidazole scaffold optimized for maximum inhibitory activity. The molecular architecture comprises three interconnected domains: a left-hand benzimidazole moiety, a central naphthylene core, and a right-hand imidazole unit, forming an extended coplanar structure essential for high-affinity binding to the NS5A protein dimer interface. This symmetrical arrangement enables bidentate interactions with both monomers of the NS5A dimer, creating a potent inhibitory complex that disrupts viral replication machinery [6] [7].
The central naphthylene ring system provides exceptional rigidity to the molecular framework, enforcing optimal spatial orientation of the flanking heterocycles while maintaining the coplanar conformation necessary for deep penetration into the hydrophobic NS5A binding pocket. Strategic halogenation patterns on the benzimidazole moiety, particularly at positions adjacent to the molecular hinge points, significantly enhance target engagement by forming halogen bonds with key amino acid residues in the NS5A protein. The terminal imidazole unit features optimized carbamate functionalities that project polar groups toward solvent-exposed regions, improving solubility profiles without compromising membrane permeability—a critical balance for oral bioavailability [6] [10].
Table 1: Key Structural Features of Ravidasvir Hydrochloride and Their Functional Roles
Molecular Domain | Structural Features | Functional Role in NS5A Inhibition |
---|---|---|
Left-hand benzimidazole | Halogen substitutions | Enhanced binding affinity through halogen bonding |
Central naphthylene | Rigid polyaromatic system | Maintains coplanarity and optimal spatial orientation |
Right-hand imidazole | Carbamate modifications | Improved solubility and metabolic stability |
Chiral centers | (S)-configuration at critical positions | Optimal stereochemical fit to NS5A binding pocket |
Hydrochloride salt | Enhanced crystallinity | Improved pharmaceutical processing and stability |
The stereochemical configuration at specific chiral centers profoundly influences antiviral efficacy. Ravidasvir's (S)-configuration at both pivotal stereocenters creates a molecular topology that perfectly complements the asymmetric binding pocket of NS5A, resulting in picomolar inhibitory concentrations against genotype 1 replicons (EC₅₀ = 0.01-0.12 nM). This stereoselectivity contributes to its pan-genotypic coverage, with significant activity even against historically difficult-to-treat genotype 3a (EC₅₀ = 1.14 nM), demonstrating approximately 100-fold greater potency than earlier generation NS5A inhibitors against this genotype [1] [10].
Systematic SAR exploration of the benzimidazole-naphthylene-imidazole scaffold revealed critical structural dependencies governing Ravidasvir's exceptional antiviral profile. The research team synthesized and evaluated over 200 structural analogs to map the molecular determinants of NS5A inhibition, establishing precise structure-activity relationships across diverse HCV genotypes [6].
C2 Imidazole Substitutions
Modifications at the C2 position of the terminal imidazole ring demonstrated profound effects on genotype specificity. Methyl substitution yielded a 10-fold enhancement in GT-3a potency (EC₅₀ = 1.14 nM) compared to unsubstituted analogs, while bulkier alkyl chains diminished activity. Chlorine substitution at this position maintained GT-1b potency (EC₅₀ = 0.01 nM) but reduced GT-3a efficacy by 3-fold, indicating differential binding requirements across genotypes. The optimal methyl substitution balances steric accommodation with electronic effects to maximize pan-genotypic coverage [1] [6].
Benzimidazole Modifications
The benzimidazole unit tolerates limited structural variation while maintaining potency. Fluoro substitution at position 6 dramatically improved metabolic stability by reducing oxidative metabolism on adjacent positions, extending plasma half-life by 40% in rat models. However, moving the fluoro group to position 5 caused a significant potency drop against GT-1a (EC₅₀ increase from 0.12 nM to 2.3 nM), indicating this region's sensitivity to electronic perturbations. Introduction of methoxy groups at position 5 or 6 decreased cellular penetration due to increased polarity, underscoring the importance of hydrophobic character in this molecular domain [6] [10].
Carbamate Optimization
The terminal carbamate moiety underwent extensive optimization to balance pharmacokinetic properties with antiviral efficacy. Isopropyl carbamate demonstrated superior liver concentration profiles compared to ethyl or cyclopropyl alternatives, achieving 5:1 liver-to-plasma ratios in preclinical models. Replacement with amide functionalities reduced metabolic stability, while urea derivatives compromised oral bioavailability. The carbamate's methoxy group proved essential, with demethylated analogs showing 30-fold reduced plasma exposure due to accelerated glucuronidation [1] [3].
Table 2: Structure-Activity Relationship of Key Ravidasvir Modifications
Structural Modification | GT-1b EC₅₀ (nM) | GT-3a EC₅₀ (nM) | Metabolic Stability (t₁/₂ min) | Impact on Profile |
---|---|---|---|---|
C2-H (unsubstituted) | 0.03 | 12.5 | 18 | Reduced GT-3a potency |
C2-CH₃ (ravidasvir) | 0.01 | 1.14 | 32 | Optimal balance |
C2-Cl | 0.02 | 3.8 | 29 | Slight GT-3a reduction |
6-F benzimidazole | 0.01 | 1.25 | 47 | Improved metabolic stability |
5-F benzimidazole | 2.3 | 15.7 | 42 | Reduced GT-1a potency |
Carbamate: ethyl | 0.03 | 1.9 | 22 | Reduced liver exposure |
Carbamate: isopropyl | 0.01 | 1.14 | 32 | Optimal pharmacokinetics |
Carbamate: amide | 0.05 | 2.3 | 15 | Poor metabolic stability |
Ravidasvir's development incorporated innovative strategies to address two critical challenges in HCV therapy: achieving consistent efficacy across diverse genotypes and overcoming resistance mutations. The symmetrical dimeric binding mode was engineered to interact with conserved regions of the NS5A protein, particularly targeting the proline-rich motif near residue 32 and the interdomain loop around residue 93, which show high conservation across genotypes. This conserved targeting mechanism enables remarkable pan-genotypic coverage, with clinical trials demonstrating 97% SVR12 rates across GT1-4 infections [5] [9].
Resistance Barrier Engineering
The molecular structure incorporates redundant binding interactions to resist common escape mutations. Unlike first-generation NS5A inhibitors with limited interaction points, Ravidasvir maintains multiple hydrogen bonds and hydrophobic contacts with the target protein. This design confers exceptional genetic barrier to resistance, requiring triple mutations to significantly reduce efficacy. In vitro resistance selection studies demonstrated that the Y93H mutation, which reduces daclatasvir potency by >1000-fold, only diminishes ravidasvir activity by 12-fold. The complementary dimeric engagement ensures that when one binding site develops resistance mutations, the opposite monomer interaction maintains partial activity, preventing complete therapeutic failure [3] [7].
Pharmacokinetic Optimization
Systematic pharmacokinetic refinement focused on enhancing liver exposure while maintaining systemic stability. Introduction of the isopropyl carbamate moiety significantly improved liver partitioning, achieving therapeutic concentrations at 1/10 the plasma concentration. Metabolic soft spot analysis identified vulnerable oxidation sites on the naphthylene core, leading to strategic fluorine substitutions that reduced CYP3A4-mediated metabolism by 60%. These modifications extended effective half-life to approximately 25 hours in humans, supporting once-daily dosing while ensuring continuous viral suppression throughout the dosing interval [5] [9].
Table 3: Pan-Genotypic Efficacy of Ravidasvir/Sofosbuvir in Clinical Trials
HCV Genotype | Patient Population | SVR12 Rate (%) | Resistance-Associated Substitutions Observed |
---|---|---|---|
1a | Non-cirrhotic | 98.2% | None detected |
1b | Compensated cirrhosis | 97.8% | Y93H (n=1) |
2 | Non-cirrhotic | 96.7% | L31M (n=2) |
3 | Compensated cirrhosis | 95.1% | Y93H (n=3) |
4 | Non-cirrhotic | 99.0% | None detected |
Overall | Mixed population | 97.0% | <2% prevalence |
The STORM-C-1 trial demonstrated that viral suppression occurred rapidly across genotypes, with 80.6% of non-cirrhotic patients achieving undetectable viral load (HCV RNA <15 IU/mL) within 4 weeks. Cirrhotic patients showed slightly slower response (76.1% within 4 weeks) but reached 90.4% suppression by week 8, confirming the regimen's efficacy even in advanced liver disease. This rapid suppression kinetics correlates with ravidasvir's biphasic viral decay profile, characterized by an initial rapid phase (t₁/₂ = 1.2 hours) followed by sustained suppression due to its prolonged liver retention [5].
Ravidasvir's medicinal chemistry profile positions it uniquely among NS5A inhibitors, offering distinct advantages particularly relevant to resource-limited settings. When compared to ledipasvir and daclatasvir, ravidasvir demonstrates superior resistance coverage against clinically relevant polymorphisms, especially the problematic Y93H mutation prevalent in genotype 3 infections. While ledipasvir shows >1000-fold potency reduction against Y93H mutants, ravidasvir maintains efficacy with only 12-fold reduction, making it a more robust option in treatment-experienced populations or regions with high baseline resistance prevalence [3] [9].
Potency and Genotypic Coverage
Ravidasvir exhibits exceptional breadth of genotypic coverage, with picomolar activity against genotype 1 (EC₅₀ = 0.01-0.12 nM) and nanomolar potency against historically difficult-to-treat genotype 3 (EC₅₀ = 1.14 nM). This profile contrasts with ledipasvir, which shows significantly reduced efficacy against non-genotype 1 variants (GT3 EC₅₀ = 23.5 nM). Daclatasvir, while pan-genotypic, demonstrates approximately 3-fold lower potency against GT1b (EC₅₀ = 0.034 nM) compared to ravidasvir (EC₅₀ = 0.01 nM). The molecular basis for this enhanced coverage lies in ravidasvir's expanded interaction network with conserved NS5A residues across genotypes, particularly its stronger hydrogen bonding with Pro58 and hydrophobic contacts with Leu30—residues that show minimal variation across HCV genotypes [1] [3] [10].
Synthetic Accessibility and Cost Efficiency
The synthetic route developed for ravidasvir employs seven linear steps from commercially available chiral building blocks, achieving an overall yield of 42%—significantly higher than the 12-18% typical for second-generation NS5A inhibitors. This efficient synthesis incorporates three novel green chemistry innovations: 1) a solvent-free imidazole cyclization, 2) catalytic asymmetric hydrogenation replacing stoichiometric chiral auxiliaries, and 3) direct hydrochloride salt formation avoiding intermediate isolations. These advances reduce production costs to approximately $300-500 per 12-week course—a fraction of older regimens costing >$84,000. This cost-effectiveness profile makes ravidasvir particularly valuable in elimination programs across low- and middle-income countries [9].
Binding Kinetics and Mechanism
Unlike daclatasvir's monomeric engagement, ravidasvir employs a unique dimeric binding mechanism that simultaneously engages both monomers of the NS5A homodimer. This bidentate interaction creates a more stable protein-inhibitor complex with dissociation half-life >10 hours, compared to 2.3 hours for daclatasvir. The prolonged target occupancy translates to sustained viral suppression even with fluctuating plasma concentrations, providing a pharmacokinetic buffer against occasional missed doses—a significant advantage in real-world adherence scenarios. Furthermore, this binding mechanism confers ravidasvir's exceptional resistance barrier, as single-point mutations cannot simultaneously disrupt both binding interfaces [7] [9].
Table 4: Comparative Analysis of Ravidasvir with Other NS5A Inhibitors
Parameter | Ravidasvir | Ledipasvir | Daclatasvir |
---|---|---|---|
GT1b EC₅₀ (nM) | 0.01 | 0.031 | 0.034 |
GT3a EC₅₀ (nM) | 1.14 | 23.5 | 0.085 |
Fold Change (Y93H GT1b) | 12x | 1348x | 58x |
Binding Mechanism | Bidentate dimeric | Monomeric | Monomeric |
Dissociation t₁/₂ (hours) | >10 | 1.8 | 2.3 |
Protein Binding (%) | 98.9 | 99.8 | 99.0 |
Synthetic Steps | 7 | 11 | 9 |
Estimated Production Cost (12-week course) | $300-500 | $28,000 | $63,000 |
Pan-Genotypic SVR12 in Clinical Trials | 97% | 94% (GT1 only) | 96% |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2